Cas no 658052-55-2 (Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)-)

Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)- structure
658052-55-2 structure
商品名:Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)-
CAS番号:658052-55-2
MF:C20H23NO3
メガワット:325.40152
MDL:MFCD04804497
CID:1695665
PubChem ID:1784975

Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)- 化学的及び物理的性質

名前と識別子

    • Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)-
    • 658052-55-2
    • 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-phenyl-propan-1-one
    • CHEMBL140504
    • AKOS027674849
    • HMS1719J03
    • (+/-)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one
    • Z29863969
    • 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
    • 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one
    • EN300-27046184
    • BDBM50136696
    • STL516956
    • MDL: MFCD04804497
    • インチ: InChI=1S/C20H23NO3/c1-23-18-12-16-10-11-21(14-17(16)13-19(18)24-2)20(22)9-8-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3
    • InChIKey: STHPPVLUJOUSBI-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=CC=CC=C3)OC

計算された属性

  • せいみつぶんしりょう: 325.16789
  • どういたいしつりょう: 325.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 38.8Ų

じっけんとくせい

  • PSA: 38.77

Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27046184-2.5g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
2.5g
$529.0 2025-03-20
Enamine
EN300-27046184-5g
658052-55-2 90%
5g
$783.0 2023-09-11
Enamine
EN300-27046184-0.1g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
0.1g
$238.0 2025-03-20
Enamine
EN300-27046184-1g
658052-55-2 90%
1g
$271.0 2023-09-11
Enamine
EN300-27046184-5.0g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
5.0g
$783.0 2025-03-20
Enamine
EN300-27046184-0.05g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
0.05g
$227.0 2025-03-20
Enamine
EN300-27046184-0.25g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
0.25g
$249.0 2025-03-20
Enamine
EN300-27046184-10g
658052-55-2 90%
10g
$1163.0 2023-09-11
Enamine
EN300-27046184-0.5g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
0.5g
$260.0 2025-03-20
Enamine
EN300-27046184-1.0g
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one
658052-55-2 95.0%
1.0g
$271.0 2025-03-20

Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)- 関連文献

Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl)-に関する追加情報

Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl): A Comprehensive Overview of Its Chemical Properties and Recent Applications

The compound Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl), identified by its CAS number 658052-55-2, represents a fascinating derivative within the broader class of isoquinoline alkaloids. This molecule has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural features and promising biological activities. The presence of multiple functional groups, including methoxy substituents and an ester moiety, contributes to its complex reactivity and potential therapeutic applications.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, with isoquinoline derivatives emerging as key players in drug discovery. The structural framework of Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl) exhibits a rich history in medicinal chemistry. Its tetrahydroisoquinoline core is known for its role in the synthesis of various bioactive molecules. Specifically, the dimethoxy group at the 6 and 7 positions enhances its interaction with biological targets, making it a valuable scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential in oncology research. Recent studies have highlighted the ability of isoquinoline derivatives to modulate key signaling pathways involved in cancer progression. The ester group in Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl) has been shown to influence enzyme activity and protein-protein interactions relevant to tumor growth and metastasis. Researchers have demonstrated that this compound can selectively inhibit certain kinases and transcription factors that are overexpressed in various cancer types.

The pharmacological profile of Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl) has also been explored in the context of neurodegenerative diseases. Isoquinoline derivatives are known to exhibit neuroprotective properties by scavenging reactive oxygen species and mitigating mitochondrial dysfunction. Preliminary experiments suggest that this particular compound may have a role in preventing neuronal damage associated with conditions such as Alzheimer's disease and Parkinson's disease. The methoxy groups at positions 6 and 7 are believed to enhance its ability to cross the blood-brain barrier, improving its bioavailability for central nervous system applications.

In addition to its therapeutic potential, Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl) has been investigated for its antimicrobial properties. The structural complexity of this molecule allows it to interact with bacterial cell membranes and disrupt essential metabolic processes. Studies have shown that it can inhibit the growth of several pathogenic bacteria by interfering with their DNA replication and protein synthesis. This makes it a promising candidate for developing new antibiotics or antimicrobial agents that could combat resistant strains.

The synthetic route to Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-2-(1-oxo-3-phenylpropyl) is another area of active research. Chemists have developed various methodologies to construct the tetrahydroisoquinoline core while introducing the desired functional groups at specific positions. Advances in catalytic processes have enabled more efficient and sustainable synthesis routes. These developments are crucial for scaling up production and making isoquinoline derivatives more accessible for further research and commercial applications.

The computational modeling of this compound has also provided valuable insights into its behavior. Molecular dynamics simulations have helped researchers understand how it interacts with biological targets at an atomic level. These studies have guided the design of analogs with enhanced potency and selectivity. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process significantly.

The future directions for research on Isoquinoline,1,2,3,4-tetrahydro—6,7—dimethoxy—2—(1—oxo—3—phenylpropyl) are vast and exciting。 Further exploration into its mechanism of action will be essential for translating preclinical findings into clinical applications。 Collaborative efforts between chemists、biologists、and pharmacologists will be crucial in unlocking the full potential of this molecule。

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